molecular formula C11H9ClF3N5O B4417929 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No. B4417929
M. Wt: 319.67 g/mol
InChI Key: XBEMKMHWZBWDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide, also known as CP-471, 474 or TAK-954, is a chemical compound that belongs to the class of tetrazole-containing amides. It has been studied extensively for its potential therapeutic applications in various fields of medicine, including oncology, cardiovascular diseases, and inflammation.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide, 474 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway. It also appears to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound, 474 has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes and growth factors. In cardiovascular cells, it reduces inflammation, oxidative stress, and endothelial dysfunction. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide, 474 in lab experiments include its potent and selective activity against various signaling pathways, as well as its potential therapeutic applications in various fields of medicine. However, its limitations include its low solubility in water and its potential toxicity at high concentrations, which may limit its use in vivo.

Future Directions

Some of the future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide, 474 include:
1. Further elucidation of its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Optimization of its chemical structure to improve its solubility and bioavailability.
3. Evaluation of its efficacy and safety in preclinical and clinical trials for various diseases.
4. Investigation of its potential synergistic effects with other drugs or therapies.
5. Development of novel drug delivery systems to enhance its therapeutic efficacy and reduce its toxicity.
In conclusion, this compound, also known as this compound, 474 or TAK-954, is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects depending on the target tissue or cell type. Further research is needed to fully elucidate its therapeutic potential and optimize its chemical structure for clinical use.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide, 474 has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and colon cancer. In cardiovascular diseases, it has been studied for its potential to reduce inflammation and oxidative stress, as well as to improve endothelial function. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of NF-κB signaling pathway.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N5O/c12-8-2-1-7(11(13,14)15)5-9(8)17-10(21)3-4-20-6-16-18-19-20/h1-2,5-6H,3-4H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMKMHWZBWDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCN2C=NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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